N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S3/c1-28(24,25)22-6-4-10(5-7-22)14(23)19-15-20-21-16(27-15)26-9-11-8-12(17)2-3-13(11)18/h2-3,8,10H,4-7,9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAQYWXNJELDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This paper reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a thiadiazole moiety and a methylsulfonyl group. The presence of difluorobenzyl enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F2N4O2S2 |
| Molecular Weight | 358.42 g/mol |
| CAS Number | 2270908-80-8 |
Thiadiazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : It acts by inhibiting cell proliferation in cancer cell lines, potentially affecting pathways related to apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : The methylsulfonyl group may play a role in modulating inflammatory responses.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities. Below is a summary of key findings:
Antimicrobial Activity
In vitro studies demonstrate that this compound has effective antimicrobial properties against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been tested on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) showing IC50 values in the micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration.
Case Studies
- Anticancer Study : A study involving the treatment of MCF-7 cells with the compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.
- Antimicrobial Evaluation : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiadiazole derivatives:
| Compound Name | Activity Type | IC50/MIC Values |
|---|---|---|
| 5-(2-Chlorobenzylthio)-1,3,4-thiadiazole | Anticancer | IC50 = 15 µM |
| 5-(4-Methylbenzylthio)-1,3,4-thiadiazole | Antimicrobial | MIC = 32 µg/mL |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-piperidine | Antioxidant | IC50 = 20 µM |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. A widely employed method for synthesizing 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides under acidic or oxidative conditions. For the target molecule, the 2-amino-1,3,4-thiadiazole intermediate is first prepared.
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides, derived from the reaction of hydrazine hydrate with thiocarbamoyl chlorides, undergo cyclization in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid to form 2-amino-1,3,4-thiadiazoles. For example, 2-amino-5-chloro-1,3,4-thiadiazole can be synthesized by treating thiosemicarbazide with chlorinated carboxylic acid derivatives under reflux conditions. The resulting 5-chloro substituent provides a reactive site for subsequent nucleophilic substitution.
Functionalization of the Piperidine Sulfonamide-Carboxamide Unit
The piperidine moiety requires sequential sulfonylation and carboxamide formation before coupling to the thiadiazole core.
Sulfonylation of Piperidine
Piperidine is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or Et₃N to yield 1-(methylsulfonyl)piperidine. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction Conditions:
Carboxamide Formation
1-(Methylsulfonyl)piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with ammonium hydroxide to form the corresponding carboxamide. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) can be used in the presence of an amine source.
Reaction Conditions:
Coupling of Thiadiazole and Piperidine Moieties
The final step involves coupling the 5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-amine with 1-(methylsulfonyl)piperidine-4-carboxamide. This is achieved through a carbodiimide-mediated amide bond formation.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization includes nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis.
Optimization and Challenges
Solvent and Temperature Effects
The use of DMF as a solvent in the coupling step enhances reaction efficiency due to its high polarity, which stabilizes the transition state. Elevated temperatures (50–60°C) may improve reaction rates but risk decomposition of the thiadiazole ring.
Byproduct Formation
Competitive side reactions, such as over-sulfonylation of piperidine or oxidation of the thioether group, are mitigated by controlling reagent stoichiometry and employing inert atmospheres.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . For the difluorobenzyl-thio moiety, nucleophilic substitution between a thiolate intermediate and 2,5-difluorobenzyl bromide is recommended, requiring anhydrous conditions and a base like K₂CO₃. The methylsulfonyl-piperidine carboxamide group can be introduced via carbodiimide-mediated coupling, monitored by TLC for completion . Yield optimization may involve varying solvent polarity (e.g., DMF vs. THF) and temperature gradients during crystallization.
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., difluorobenzyl protons at δ 7.2–7.4 ppm, piperidine methylsulfonyl at δ 3.1 ppm) .
- IR : Stretching frequencies for C=S (1,100–1,250 cm⁻¹) and sulfonamide S=O (1,320–1,370 cm⁻¹) verify functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₁₇H₁₇F₂N₅O₂S₂: 442.0764) .
Q. How can researchers assess preliminary bioactivity?
Use in vitro assays:
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ determination) .
- Antimicrobial : Broth microdilution (MIC values vs. S. aureus or E. coli) .
- Enzyme Inhibition : Fluorescence-based kinase or protease inhibition screening .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
- SAR Strategy : Replace the difluorobenzyl group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and binding to hydrophobic enzyme pockets .
- Piperidine Sulfonamide : Introduce chiral centers via asymmetric synthesis to evaluate enantiomer-specific activity .
- Thiadiazole Ring : Replace sulfur with selenium to study redox activity impacts .
Example Modification Table :
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| -CF₃ analog | Increased logP | 2× higher kinase inhibition | |
| Selenium analog | Enhanced ROS scavenging | Reduced cytotoxicity |
Q. How to resolve contradictory bioactivity data across studies?
Contradictions may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- Use identical cell lines (ATCC-validated).
- Normalize DMSO concentrations (<0.1% v/v).
- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .
Q. What crystallographic methods elucidate binding mechanisms?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify H-bonding (piperidine sulfonamide with Lys residue) and hydrophobic interactions (difluorobenzyl with Phe pocket) .
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3PP0 for Aurora kinase) to predict binding poses .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Formulation : Use PEG-400 or cyclodextrin-based carriers .
- Prodrug Strategy : Introduce hydrolyzable esters (e.g., acetylated piperidine) .
Q. What analytical methods quantify degradation under physiological conditions?
- HPLC-MS : Monitor stability in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C .
- Degradation Products : Identify via LC-QTOF, focusing on thiadiazole ring cleavage or sulfonamide hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
